molecular formula C13H21NO3 B8172653 4-Isobutoxy-2-(2-methoxyethoxy)aniline

4-Isobutoxy-2-(2-methoxyethoxy)aniline

Cat. No.: B8172653
M. Wt: 239.31 g/mol
InChI Key: HIAHHTPMXOTSCP-UHFFFAOYSA-N
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Description

4-Isobutoxy-2-(2-methoxyethoxy)aniline is a substituted aniline derivative featuring two ether-based substituents: an isobutoxy group at the para position and a 2-methoxyethoxy group at the ortho position.

Properties

IUPAC Name

2-(2-methoxyethoxy)-4-(2-methylpropoxy)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO3/c1-10(2)9-17-11-4-5-12(14)13(8-11)16-7-6-15-3/h4-5,8,10H,6-7,9,14H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HIAHHTPMXOTSCP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)COC1=CC(=C(C=C1)N)OCCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Isobutoxy-2-(2-methoxyethoxy)aniline typically involves the following steps:

    Nitration of Aniline: Aniline undergoes nitration to form nitroaniline.

    Reduction of Nitroaniline: The nitro group is reduced to an amine group, resulting in the formation of 4-amino-2-(2-methoxyethoxy)aniline.

    Etherification: The final step involves the etherification of the amine with isobutyl bromide in the presence of a base to yield 4-Isobutoxy-2-(2-methoxyethoxy)aniline.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Isobutoxy-2-(2-methoxyethoxy)aniline can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert it back to simpler aniline derivatives.

    Substitution: Electrophilic aromatic substitution reactions can introduce new substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) are commonly used.

    Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Simpler aniline derivatives.

    Substitution: Halogenated or nitrated derivatives of the original compound.

Scientific Research Applications

4-Isobutoxy-2-(2-methoxyethoxy)aniline has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Isobutoxy-2-(2-methoxyethoxy)aniline involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparative Analysis with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogs include:

  • 5-(2-Methoxyethoxy)-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-4-(trifluoromethyl)aniline (EP 4 374 877 A2): Shares the 2-methoxyethoxy group but incorporates a trifluoromethyl substituent and a boronate ester for Suzuki-Miyaura coupling. This compound demonstrates enhanced reactivity in palladium-catalyzed cross-coupling reactions due to the electron-withdrawing trifluoromethyl group .
  • 3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline hydrochloride : Features a similar ether substituent but lacks the isobutoxy group. The trifluoromethyl group increases acidity, facilitating salt formation (82% yield in hydrochloride synthesis) .
  • 4-Methoxy-2-methylaniline: Lacks the 2-methoxyethoxy and isobutoxy groups but shares the methoxy substituent. This compound is widely used in dye synthesis and pharmaceuticals, with noted safety precautions (e.g., GHS codes P261, P305+351+338) .
Table 1: Substituent Effects on Reactivity and Yield
Compound Name Key Substituents Synthesis Yield Notable Properties
4-Isobutoxy-2-(2-methoxyethoxy)aniline Isobutoxy, 2-methoxyethoxy Not reported Potential stabilizer for TiO2 composites
5-(2-Methoxyethoxy)-...-4-(trifluoromethyl)aniline 2-methoxyethoxy, trifluoromethyl, boronate 14% High reactivity in cross-coupling reactions
3-(2-Methoxyethoxy)-4-(trifluoromethyl)aniline HCl 2-methoxyethoxy, trifluoromethyl 82% Salt formation, acidic character
4-Methoxy-2-methylaniline Methoxy, methyl Not reported Used in dyes, requires stringent safety protocols

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